molecular formula C13H17NO2 B1531361 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340038-23-4

1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531361
CAS No.: 1340038-23-4
M. Wt: 219.28 g/mol
InChI Key: PCFZSGRBWVRXLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .


Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Scientific Research Applications

Prodrug Design and Drug Delivery

One significant area of research involving azetidine derivatives, such as 1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid, focuses on prodrug design. Prodrugs are designed to improve pharmacokinetic properties, such as solubility and bioavailability, and to enhance drug delivery to specific sites within the body. For instance, 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) have been developed to address clinical limitations like low activity, limited brain uptake, and rapid development of resistance. These prodrugs aim to improve anti-HIV activity and blood-brain barrier penetration by modifying pharmacokinetic properties and ensuring site-specific targeting or drug localization (Parang, Wiebe, & Knaus, 2000).

Biological Studies and Toxicology

Azetidine derivatives are also used to study biological processes and toxicological effects. For example, azetidine-2-carboxylic acid (AZC) has been employed as a proline analog to investigate the relationship between protein synthesis and ion transport in barley roots. AZC inhibits the release of ions to the xylem of excised barley roots and intact plants, providing insights into the role of protein synthesis in ion transport mechanisms (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Luminescence Sensing

Another application of azetidine derivatives involves luminescence sensing. Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized using azetidine derivatives, showing selective sensitivity to benzaldehyde-based derivatives. These frameworks serve as potential fluorescence sensors for specific chemicals, showcasing the versatility of azetidine derivatives in creating sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-3-4-11(5-10(9)2)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFZSGRBWVRXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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